(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
CAS No.: 2014409-56-2
Cat. No.: VC4962507
Molecular Formula: C25H22N2O5
Molecular Weight: 430.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2014409-56-2 |
|---|---|
| Molecular Formula | C25H22N2O5 |
| Molecular Weight | 430.46 |
| IUPAC Name | (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
| Standard InChI | InChI=1S/C25H22N2O5/c1-29-21-5-3-17(11-22(21)30-2)12-23-24(28)18-4-6-20-19(25(18)32-23)14-27(15-31-20)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3/b23-12- |
| Standard InChI Key | YMTNIEFCKDNMIT-FMCGGJTJSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC |
Introduction
The compound (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one belongs to a class of benzofuran derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the synthesis, structural features, and potential biological applications of this specific compound.
Synthesis
The synthesis of this compound involves multi-step organic reactions:
-
Formation of the Benzofuran Core: Typically synthesized via cyclization reactions involving phenolic precursors.
-
Oxazine Ring Formation: Achieved through condensation reactions using appropriate aldehydes or ketones.
-
Introduction of Substituents: The dimethoxybenzylidene and pyridinylmethyl groups are added through selective functionalization reactions.
Reaction Conditions:
-
Solvents: Dimethylformamide (DMF) or ethanol.
-
Catalysts: Acidic or basic catalysts depending on the step.
-
Temperature: Moderate heating (~80–120°C) for cyclization.
Biological Activity
Benzofuran derivatives exhibit a wide range of pharmacological activities due to their ability to interact with various biological targets. The structural components of this compound suggest potential applications in:
-
Anticancer Activity:
-
Antibacterial and Antifungal Properties:
-
Anti-inflammatory Potential:
Molecular Docking Insights
Molecular docking studies provide insights into the binding interactions of this compound with biological targets:
-
The pyridinyl group likely forms hydrogen bonds with amino acid residues in enzyme active sites.
-
The dimethoxybenzylidene moiety enhances π-stacking interactions with aromatic residues.
Applications and Future Directions
This compound holds promise for further development as:
-
A lead molecule in anticancer drug discovery.
-
A template for designing antibacterial agents targeting resistant strains.
-
A candidate for COX inhibitors in anti-inflammatory therapy.
Future research should focus on:
-
In vivo efficacy studies.
-
Toxicity profiling.
-
Optimization of pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume